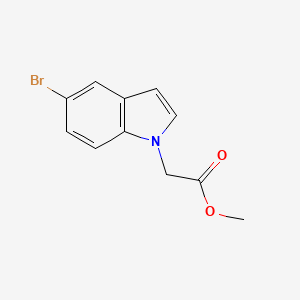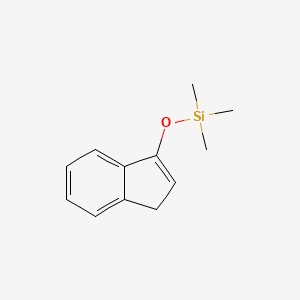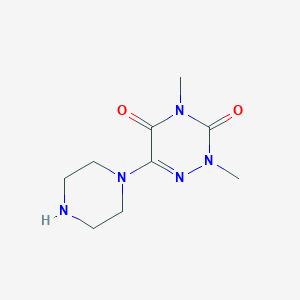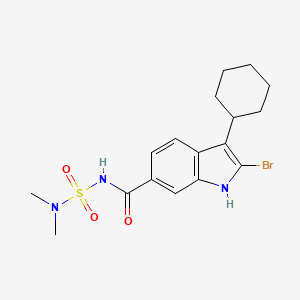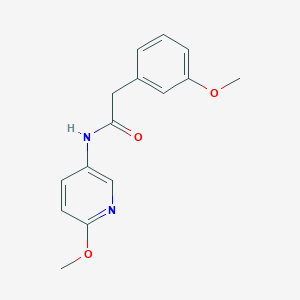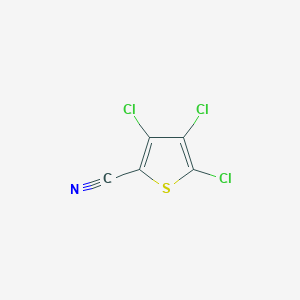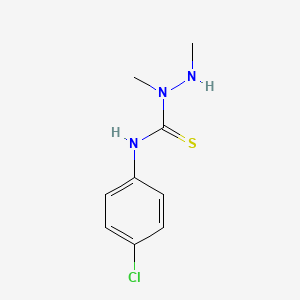![molecular formula C7H8N2O2 B8672109 2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one](/img/structure/B8672109.png)
2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one is a heterocyclic compound that features a fused pyrano and pyridazinone ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyran-2-one derivatives in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyrano or pyridazinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular interactions depend on the specific structure and functional groups present on the compound .
Comparison with Similar Compounds
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
- 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Comparison: Compared to these similar compounds, 2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one is unique due to its fused pyrano and pyridazinone ring system, which imparts distinct chemical and biological properties. The presence of the pyridazinone ring can enhance its biological activity and specificity towards certain molecular targets .
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2,3,4,6-tetrahydropyrano[2,3-d]pyridazin-5-one |
InChI |
InChI=1S/C7H8N2O2/c10-7-5-2-1-3-11-6(5)4-8-9-7/h4H,1-3H2,(H,9,10) |
InChI Key |
HCRFCUQMFZXVQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NNC2=O)OC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
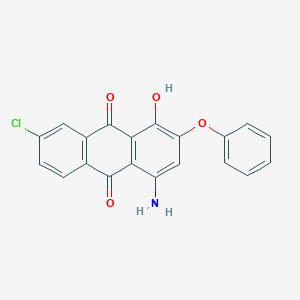
![1-[(2-Aminoethyl)amino]-3-phenoxypropan-2-OL](/img/structure/B8672045.png)
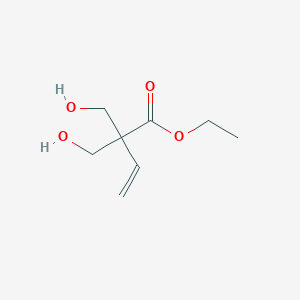
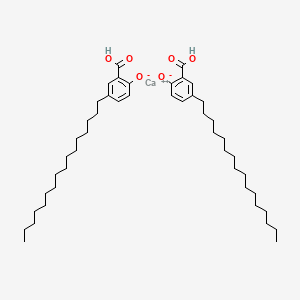
![2-[(Ethoxycarbonyl)amino]aniline](/img/structure/B8672061.png)
